molecular formula C20H20N4O3 B2989375 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one CAS No. 575460-40-1

4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2989375
CAS No.: 575460-40-1
M. Wt: 364.405
InChI Key: PNEGUXGVJRQSJO-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that features a piperidine ring, a nitrophenyl group, and a dihydrophthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methylpiperidine with a suitable aniline derivative under controlled conditions to form the intermediate compound . This intermediate is then subjected to nitration to introduce the nitro group, followed by cyclization to form the dihydrophthalazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitrophenyl group may participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of a nitrophenyl group and a dihydrophthalazinone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-8-10-23(11-9-13)17-7-6-14(12-18(17)24(26)27)19-15-4-2-3-5-16(15)20(25)22-21-19/h2-7,12-13H,8-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEGUXGVJRQSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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